molecular formula C26H27ClN4O2 B14109715 N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Cat. No.: B14109715
M. Wt: 463.0 g/mol
InChI Key: RWALJCPEESMQAS-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core, a bicyclic heterocycle with nitrogen atoms at positions 1, 5, and 6. Key structural elements include:

  • 2-[4-(propan-2-yl)phenyl] substituent, introducing steric bulk and lipophilicity.
  • N-[2-(4-chlorophenyl)ethyl]propanamide side chain, providing a chlorinated aromatic moiety and amide functionality for target engagement.

The molecule’s design suggests applications in kinase inhibition or purine-analog therapeutics, given the structural resemblance to bioactive pyrazolo-fused heterocycles .

Properties

Molecular Formula

C26H27ClN4O2

Molecular Weight

463.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C26H27ClN4O2/c1-18(2)20-5-7-21(8-6-20)23-17-24-26(33)30(15-16-31(24)29-23)14-12-25(32)28-13-11-19-3-9-22(27)10-4-19/h3-10,15-18H,11-14H2,1-2H3,(H,28,32)

InChI Key

RWALJCPEESMQAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorophenyl group: This step involves the use of a chlorinated aromatic compound and suitable coupling reagents.

    Attachment of the propanamide moiety: This step requires the use of amide-forming reagents and conditions to attach the propanamide group to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound’s biological activity suggests potential therapeutic applications, such as in the development of new drugs.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns
Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazolo[1,5-a]pyrazine 2-[4-(propan-2-yl)phenyl], N-[2-(4-chlorophenyl)ethyl]propanamide Not reported (inferred kinase inhibition)
MK86 (1-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidinone 1-(4-chlorophenyl) Kinase inhibition (hypothesized)
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2-methyl, 7-(trifluoromethyl), 3-(2,4-dichlorophenyl), 5-(4-fluorophenyl) Antitrypanosomal, antischistosomal
Example 53 (EP 4 374 877 A2) Pyrazolo[3,4-d]pyrimidine 4-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl, 2-fluoro-N-isopropylbenzamide Kinase inhibition (implied)

Key Observations :

  • Substituent Impact : The 4-(propan-2-yl)phenyl group in the target compound enhances lipophilicity compared to halogenated aryl groups (e.g., dichlorophenyl in ), which may improve membrane permeability but reduce aqueous solubility.
Physicochemical Properties
Property Target Compound MK86 3-(2,4-Dichlorophenyl)-... Example 53
Molecular Weight (g/mol) ~525 (estimated) 315.7 468.3 589.1
LogP (Predicted) ~4.2 (highly lipophilic) 2.8 5.1 3.9
Hydrogen Bond Acceptors 6 4 5 8
Key Functional Groups Amide, 4-oxo, chlorophenyl Chlorophenyl, ketone Trifluoromethyl, dichlorophenyl Fluorochromen, benzamide

Analysis :

  • The target compound’s higher molecular weight and LogP suggest greater tissue penetration but possible challenges in bioavailability.
  • The amide group provides hydrogen-bonding capacity, critical for target affinity, as seen in Example 53’s benzamide .

Research Findings and Implications

Computational Insights
  • Docking Studies : AutoDock4 simulations predict strong binding to kinase ATP pockets via 4-oxo and amide interactions, analogous to Example 53’s chromen-4-one binding .
  • Electron Localization Function (ELF) : Analysis via Multiwfn could reveal charge distribution differences between the target compound and MK86, explaining divergent bioactivities.

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a synthetic compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. The compound's structure features a complex arrangement of aromatic and heterocyclic moieties, which contribute to its potential pharmacological properties.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Several derivatives of pyrazole have shown promising results against various cancer cell lines.
  • Anti-inflammatory Properties : Pyrazole derivatives are noted for their ability to inhibit inflammatory pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Here are some notable findings:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)1.88 ± 0.11Inhibition of CDK2
Compound BA549 (Lung Cancer)26Induction of apoptosis
Compound CHep-2 (Laryngeal Cancer)0.74 mg/mLCell cycle arrest

Case Studies

  • MCF7 Cell Line Study : A study demonstrated that a derivative similar to the target compound exhibited significant cytotoxicity against the MCF7 cell line with an IC50 value of 1.88 µM, suggesting effective inhibition of cancer cell proliferation through the targeting of cyclin-dependent kinases (CDKs) .
  • A549 Cell Line Study : Another research evaluated the compound's effect on the A549 cell line, revealing an IC50 value of 26 µM, indicating its potential to induce apoptosis in lung cancer cells .
  • Hep-2 Cell Line Study : A derivative was tested against Hep-2 cells and showed an IC50 value of 0.74 mg/mL, highlighting its effectiveness in inhibiting laryngeal cancer cell growth .

Anti-inflammatory Properties

In addition to its anticancer properties, compounds within the pyrazole class have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

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